![molecular formula C22H22ClN3O3 B2970239 1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-67-6](/img/structure/B2970239.png)
1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research involving the molecular interaction of antagonist compounds with the CB1 cannabinoid receptor provides insights into the conformational analysis and pharmacophore models. These studies contribute to understanding the steric and electrostatic interactions crucial for binding to receptors, which could be relevant for the design of compounds with specific receptor affinities, including potential applications in medicinal chemistry and drug design (J. Shim et al., 2002).
Antimicrobial Activity
Compounds synthesized from chalcone derivatives and their biological activities have been explored, revealing that heterocyclic compounds, including pyrazoles, isoxazoles, oxazines, and thiazines, exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (L. Saadi, 2017; N. Patel et al., 2011).
Anticancer Activity
The synthesis of quinone-based heterocycles has shown broad-spectrum anticancer activity against various cancer cell lines, indicating the potential for these compounds in cancer research and therapy development (A. Aly et al., 2020).
properties
IUPAC Name |
1-[2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-19(16-4-2-3-5-21(16)29-22)13-18(24-26)17-12-15(23)6-7-20(17)28/h2-7,12,19,28H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDPAGRZBYYUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone |
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